

An In-depth Technical Guide to the Chemical and Physical Properties of Glycylalanine

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Compound of Interest

Compound Name: Glycylalanine

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Abstract

Glycylalanine, a dipeptide comprised of glycine and alanine, serves as a fundamental building block in biochemistry and has applications in various scientific domains, including drug development and biotechnology. This technical guide provides a comprehensive overview of the chemical and physical properties of **glycylalanine**, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and metabolic fate.

Chemical and Physical Properties

Glycylalanine is a simple dipeptide whose properties are dictated by its constituent amino acids and the peptide bond linking them. It exists as different stereoisomers, with Glycyl-L-alanine being the most common in biological systems.

General and Chemical Properties

This table summarizes the fundamental chemical identifiers and properties of Glycyl-L-alanine.

Property	Value	Reference(s)
IUPAC Name	(2S)-2-[(2-aminoacetyl)amino]propanoic acid	[1]
Synonyms	Gly-Ala, Glycyl-L-alanine, H-Gly-Ala-OH	[1]
Molecular Formula	C ₅ H ₁₀ N ₂ O ₃	[1]
Molecular Weight	146.14 g/mol	[1]
CAS Number	3695-73-6 (L-isomer)	[1]
Canonical SMILES	C--INVALID-LINK--NC(=O)CN	[1]
InChI Key	VPZXBVLAVMBEQI-VKHYMYHEASA-N	[1]

Physical Properties

The physical properties of Glycyl-L-alanine are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Reference(s)
Appearance	White to off-white crystalline solid	[2]
Melting Point	~230 °C (decomposes)	
Solubility in Water	698.6 g/L at 24.99 °C	
pKa ₁ (α-carboxyl group)	~3.15	
pKa ₂ (α-amino group)	~8.25	

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **glycylalanine**.

Synthesis of Glycyl-L-alanine

Glycyl-L-alanine can be synthesized through both solid-phase and solution-phase peptide synthesis methods.

This protocol outlines the manual synthesis of Glycyl-L-alanine on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

- Rink Amide resin
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Fmoc-L-Ala-OH
- Fmoc-Gly-OH
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- N,N-Diisopropylethylamine (DIPEA)
- 20% (v/v) Piperidine in DMF
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
- First Amino Acid Coupling (Alanine):

- In a separate vial, activate Fmoc-L-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
- Wash the resin with DMF, DCM, and then DMF.
- Second Amino Acid Coupling (Glycine):
 - Repeat the Fmoc deprotection step as described above.
 - Activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.
 - Add the activated glycine solution to the resin and agitate for 1-2 hours.
 - Perform a Kaiser test to ensure complete coupling and wash the resin as before.
- Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine using 20% piperidine in DMF.
- Cleavage and Precipitation:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the crude Glycyl-L-alanine amide under vacuum.



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Solid-Phase Peptide Synthesis (SPPS) Workflow for **Glycylalanine**.

This protocol describes the synthesis of Glycyl-L-alanine in solution, which is often preferred for large-scale synthesis of short peptides.

Materials:

- L-Alanine methyl ester hydrochloride
- Boc-Glycine
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Trifluoroacetic acid (TFA)
- Methanol
- 1 M Sodium hydroxide (NaOH)
- Water/ethanol mixture for recrystallization

Procedure:

- Coupling of Boc-Glycine and L-Alanine Methyl Ester:
 - Dissolve Boc-Glycine (1 eq.), L-Alanine methyl ester hydrochloride (1 eq.), and HOBt (1 eq.) in DCM and cool to 0 °C.
 - Slowly add a solution of DCC (1.1 eq.) in DCM.
 - Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
 - Filter the precipitated dicyclohexylurea (DCU).
 - Wash the filtrate with 1 M HCl, saturated sodium bicarbonate, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-Gly-Ala-OMe.
- Boc Deprotection:
 - Dissolve the protected dipeptide ester in a 1:1 mixture of TFA and DCM.
 - Stir at room temperature for 1-2 hours.
 - Remove the solvent and excess TFA under reduced pressure.
- Saponification (Ester Hydrolysis):
 - Dissolve the resulting oil in methanol and add 1 M NaOH.
 - Stir for 2 hours at room temperature.
 - Neutralize the solution with 1 M HCl to yield crude Glycyl-L-alanine.

Purification by Recrystallization

Crude **glycylalanine** can be purified by recrystallization to obtain a high-purity crystalline product.

Procedure:

- Dissolve the crude Glycyl-L-alanine in a minimal amount of hot water/ethanol mixture.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified crystals under vacuum.

Analytical Methods

This method is suitable for assessing the purity of **glycylalanine** and for its quantification.

Instrumentation:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: 5% to 50% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Detection: UV at 214 nm
- Injection Volume: 10 μ L
- Column Temperature: 30 $^{\circ}$ C

Sample Preparation: Dissolve the **glycylalanine** sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

NMR is used to confirm the structure of the synthesized **glycylalanine**.

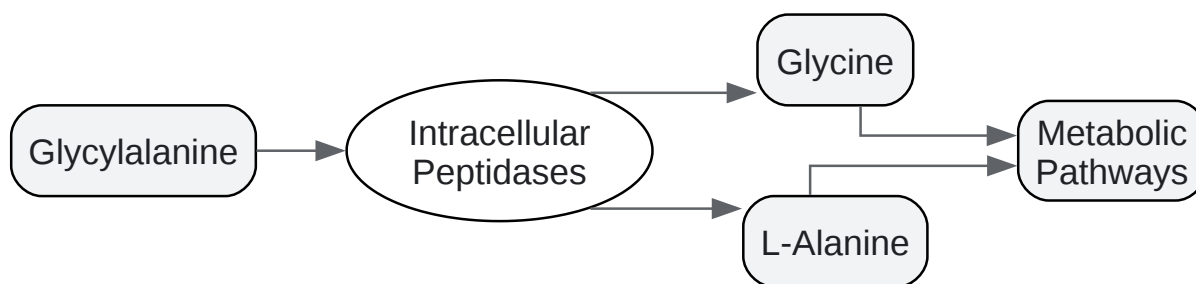
- ^1H NMR (500 MHz, D_2O):
 - δ 4.15 (q, 1H, CH of Ala)
 - δ 3.80 (s, 2H, CH_2 of Gly)
 - δ 1.45 (d, 3H, CH_3 of Ala)
- ^{13}C NMR (125 MHz, D_2O):
 - δ 175.5 (C=O, Ala carboxyl)
 - δ 171.0 (C=O, Gly amide)
 - δ 51.0 (CH, Ala)
 - δ 43.0 (CH_2 , Gly)
 - δ 17.0 (CH_3 , Ala)

Biological Significance and Signaling Pathways

Glycylalanine is a naturally occurring dipeptide resulting from the digestion of dietary proteins and the turnover of endogenous proteins. While it is primarily known as a metabolic intermediate, its constituent amino acids, glycine and alanine, have significant biological roles.

Metabolic Fate of Glycylalanine

Upon absorption, **glycylalanine** is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, glycine and L-alanine. These amino acids then enter their respective metabolic pathways.

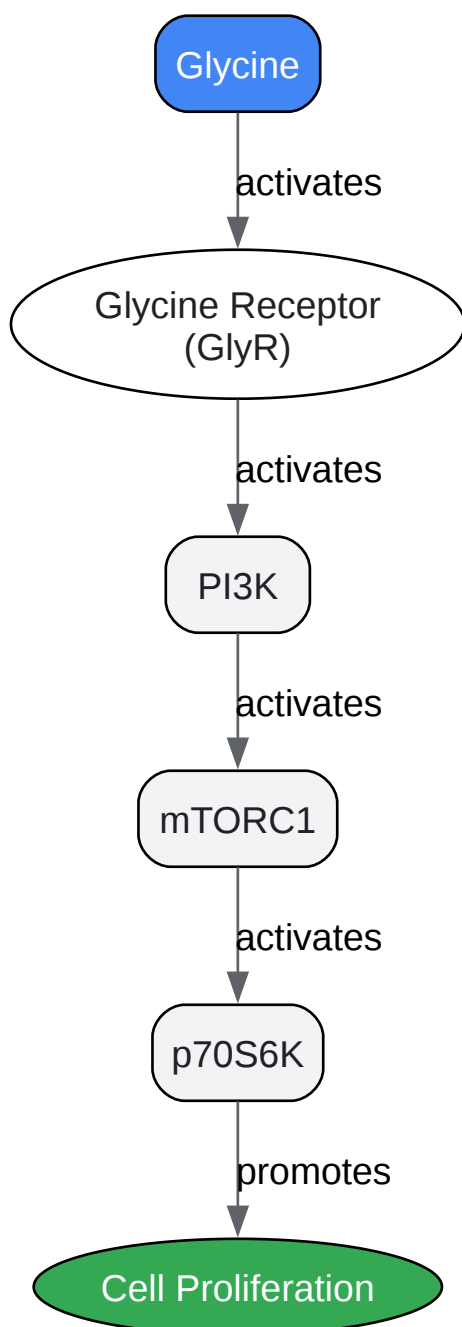


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Metabolic Fate of **Glycylalanine**.

Indirect Signaling via Glycine

While there is no direct evidence of **glycylalanine** acting as a signaling molecule, its degradation product, glycine, has been shown to activate specific signaling pathways. For instance, glycine can activate the PI3K/mTORC1/p70S6K signaling pathway, which is involved in cell proliferation.[3] This suggests an indirect signaling role for **glycylalanine** through its metabolic breakdown.



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Glycine-Activated PI3K/mTORC1/p70S6K Signaling Pathway.

Conclusion

Glycylalanine is a fundamental dipeptide with well-characterized chemical and physical properties. Its synthesis and analysis can be achieved through standard peptide chemistry techniques. While its primary biological role is that of a metabolic intermediate, the bioactivity of

its constituent amino acids, particularly glycine, suggests that **glycylalanine** may have indirect effects on cellular signaling pathways. This guide provides a solid foundation for researchers and professionals working with **glycylalanine**, offering both the necessary background information and practical experimental protocols.

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